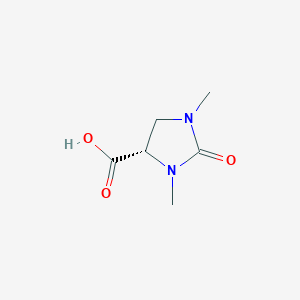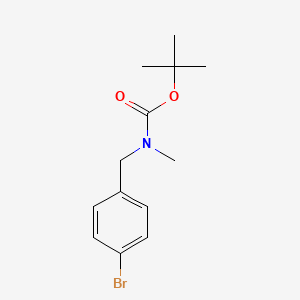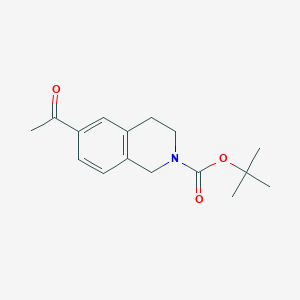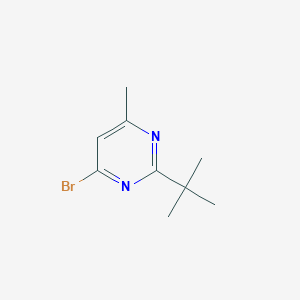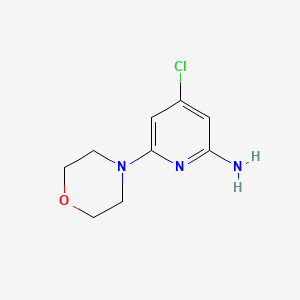![molecular formula C11H17NO3 B1444457 Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-74-7](/img/structure/B1444457.png)
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate
Descripción general
Descripción
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a chemical compound with the linear formula C11H17NO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is characterized by a spirocyclic system, which includes an oxygen atom (1-oxa) and a nitrogen atom (2-aza) in a ten-membered ring (dec-2-ene). The carboxylate functional group is attached to the spirocyclic system .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate has been used in the synthesis of various compounds, including substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, which are of interest in medicinal chemistry (Sabitov et al., 2020).
- It has been involved in a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids (Yu et al., 2015).
Medicinal Chemistry and Biological Activity
- Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized using ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, have been screened for antimicrobial activities against clinically isolated microorganisms (Thanusu et al., 2011).
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a derivative, has been used in the synthesis of thiazoles, contributing to medicinal chemistry research (Kuroyan et al., 1991).
Antitumor and Antiviral Properties
- A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various human cancer cell lines, underlining their potential in antitumor research (Yang et al., 2019).
- New spirothiazolidinone derivatives, designed using a structure related to ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate, have been evaluated for antiviral activity, indicating their potential in this field (Apaydın et al., 2020).
Propiedades
IUPAC Name |
ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMLCGAAQJEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227550 | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
CAS RN |
1015770-74-7 | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015770-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401227550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


